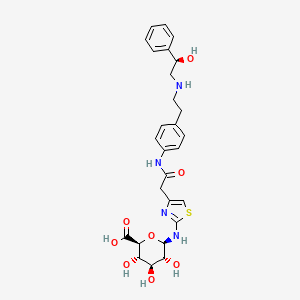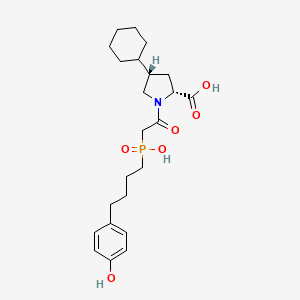
4-Chloromethylstilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloromethylstilbene is a compound with significant interest in the field of organic chemistry due to its potential applications in material science, particularly for its nonlinear optical properties. The interest in this compound arises from its structural characteristics, which allow for various chemical modifications and applications in creating advanced materials.
Synthesis Analysis
4-Chloro 4-nitrostilbene (CONS), a derivative of this compound, can be synthesized using a slow evaporation method with ethyl methyl ketone (EMK) as a solvent. This process yields good optical quality single crystals, crucial for further applications in nonlinear optical materials (Dinakaran & Kalainathan, 2013).
Molecular Structure Analysis
The molecular structure of this compound derivatives, such as CONS, has been determined through single crystal X-ray diffraction, revealing a monoclinic crystal system with a noncentrosymmetric space group P21. This structural feature is pivotal for the material's nonlinear optical properties (Dinakaran & Kalainathan, 2013).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including photolysis to generate the 4-aminophenyl cation, indicating its reactive nature and potential for forming complex compounds. The reactivity towards electron-deficient acetylenes under mild conditions produces 4-aryl-2-(trichloromethyl)pyrimidines, showcasing its versatility in chemical reactions (Guizzardi et al., 2001).
Physical Properties Analysis
The physical properties of this compound derivatives, such as thermal behavior, are crucial for their application. For instance, CONS demonstrates a melting point at 188.66 °C, indicating its stability under high temperatures, which is essential for material processing and application (Dinakaran & Kalainathan, 2013).
Chemical Properties Analysis
The chemical properties, including UV-Vis absorption spectrum and FTIR analysis of this compound derivatives, show distinct characteristics. For example, CONS has a cut-off wavelength of 380 nm, and its structure and functional groups are confirmed through FTIR and proton NMR spectroscopic analyses. These properties are fundamental for understanding the material's behavior and potential applications in optical materials (Dinakaran & Kalainathan, 2013).
Scientific Research Applications
Chemical Reactions and Interactions :
- Rudine, Walter, and Wamser (2010) found that dichloromethane reacts with pyridine derivatives to form methylenebispyridinium dichloride compounds under ambient conditions. This reaction is relevant to the study of halogenated stilbenes like 4-Chloromethylstilbene (Rudine, Walter, & Wamser, 2010).
- Todres, Dyusengaliev, and Buzlanova (1985) observed that the interaction of methylstilbenes with chloranil leads to the formation of donor-acceptor complexes without cis-trans isomerization of the stilbene components. This is relevant for understanding the reactivity of chloromethylstilbenes (Todres, Dyusengaliev, & Buzlanova, 1985).
Catalytic and Sensing Applications :
- Shabani-Nooshabadi, Roostaee, and Tahernejad-Javazmi (2016) developed a high-sensitive electrochemical sensor for 4-chlorophenol based on graphene oxide and NiO nanoparticles, demonstrating potential applications in sensing technologies involving chlorinated compounds (Shabani-Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Photocatalysis and Environmental Applications :
- Bai et al. (2014) developed a TiO2–graphene nanoparticle-based sensor for detecting 4-chlorophenol, indicating the relevance of such materials in environmental monitoring of chlorinated compounds (Bai et al., 2014).
Cancer Research and Chemotherapeutic Agents :
- Haddow, Kon, and Ross (1948) studied the effects of haloalkylarylamines, similar to this compound, on tumors, providing insights into the potential application of such compounds in cancer research (Haddow, Kon, & Ross, 1948).
Pharmaceutical and Medicinal Applications :
- Giacomini et al. (2016) discussed the use of stilbene scaffolds in medicinal chemistry, highlighting their importance in developing therapeutic agents. This research emphasizes the potential pharmaceutical applications of derivatives like this compound (Giacomini et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-[(E)-2-phenylethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQBYQAGGHNAB-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150253-59-1 |
Source


|
| Record name | 4-Chloromethylstilbene, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



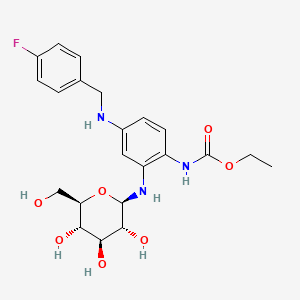
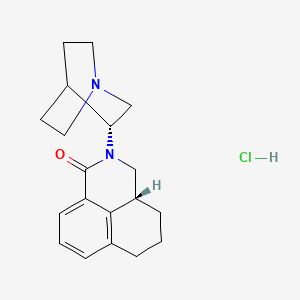
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)


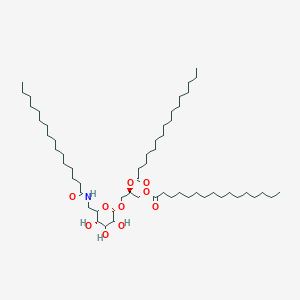
![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
